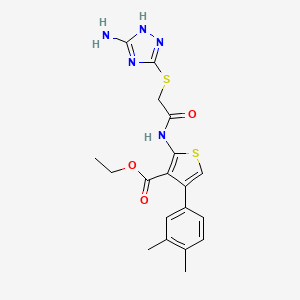

![molecular formula C19H13BrN2O3S2 B3017262 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide CAS No. 476367-84-7](/img/structure/B3017262.png)

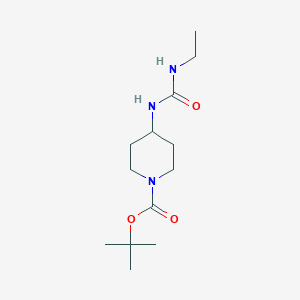

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

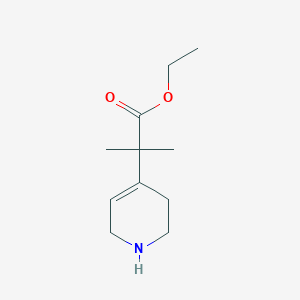

The compound "N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide" is a complex organic molecule that likely contains multiple functional groups such as benzodioxole, cyano, methylthiophene, and bromothiophene moieties attached to a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties, potentially including anticancer activity, as seen in similar compounds with benzamide groups .

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, including the formation of Schiff's bases, Suzuki cross-coupling reactions, and direct acylation reactions . For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, Suzuki cross-coupling reactions have been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry . X-ray single crystallography can also be employed to reveal solid-state properties . These techniques would likely be used to analyze the molecular structure of "this compound" to confirm its synthesis.

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. For instance, benzamide derivatives can undergo colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . The cyano and carboxamide groups could also be reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different substituents can affect properties like melting point, solubility, and electronic properties . For example, the melting point can be determined using techniques like differential scanning calorimetry, and the electronic properties can be studied through DFT calculations to assess reactivity parameters and nonlinear optical properties .

Applications De Recherche Scientifique

Crystal Structure and Molecular Interaction Analysis

Kumara et al. (2017) explored novel pyrazole derivatives, including compounds with structural similarities to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide. They conducted X-ray diffraction studies to analyze the crystal structures, revealing specific conformations and intermolecular hydrogen bonds contributing to supramolecular self-assembly. Their research offers insight into the molecular interactions and crystallography of related compounds (Kumara, Naveen, & Lokanath, 2017).

Potential Anticancer Applications

Several studies have examined compounds with structural elements similar to the molecule , focusing on anticancer applications. For instance, a study by Ravinaik et al. (2021) synthesized N-substituted benzamides with varying structural features, evaluating their anticancer activities against various cancer cell lines. Their findings suggest that certain structural analogues of this compound could have potential as anticancer agents (Ravinaik et al., 2021).

Molecular Docking and Synthetic Approaches

Research by Talupur et al. (2021) involved synthesizing and characterizing similar compounds, followed by antimicrobial evaluation and molecular docking studies. This approach offers a methodology for assessing the interaction of related compounds with biological targets, which is essential for understanding their potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Nonlinear Optical Properties

A study by Ahmad et al. (2021) focused on synthesizing related thiophene-2-carboxamides and analyzing their electronic and nonlinear optical properties. This research highlights the potential of such compounds in developing materials with unique optical characteristics, which could have applications in fields like photonics and telecommunications (Ahmad et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antitumor activities against various cell lines .

Mode of Action

Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . This implies that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

The compound has been found to exhibit potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.

Propriétés

IUPAC Name |

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O3S2/c1-10-12(8-21)19(22-18(23)15-4-5-17(20)26-15)27-16(10)7-11-2-3-13-14(6-11)25-9-24-13/h2-6H,7,9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZGCZRLCPKURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Br)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)